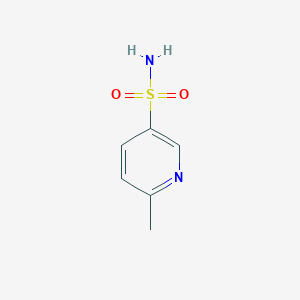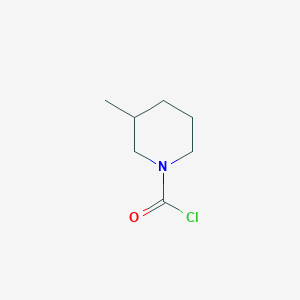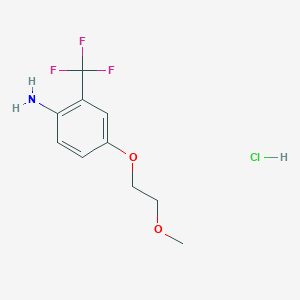
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride
説明
“4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a methoxyethoxy group (an ether group). The hydrochloride indicates that it’s a salt of hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent. The methoxyethoxy group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic aniline ring, the trifluoromethyl group, and the methoxyethoxy group. These groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-donating aniline and methoxyethoxy groups and the electron-withdrawing trifluoromethyl group. It might undergo reactions typical of anilines, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aniline group might confer basicity, while the trifluoromethyl group could increase the compound’s lipophilicity .科学的研究の応用
Liquid Crystal Research
- Liquid Crystalline Properties: A study by Miyajima et al. (1995) explored derivatives of aniline, including those with trifluoromethyl groups, and their application in liquid crystals. These derivatives, such as 4-trifluoromethyl, exhibit stable smectic phases, which are crucial in liquid crystal displays and other related technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Chemical Synthesis and Modification
- Synthesis of Novel Compounds: Habib, Hassan, and El‐Mekabaty (2013) reported the synthesis of novel quinazolinone derivatives using primary aromatic amines, which include similar aniline derivatives. Such compounds have potential applications in pharmaceuticals and material science (Habib, Hassan, & El‐Mekabaty, 2013).
- Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones: Gong and Kato (2004) demonstrated the synthesis of trifluoromethylated anilines, leading to the production of quinolin-4-ones, which are important in various chemical syntheses and potential pharmaceutical applications (Gong & Kato, 2004).
Dendrimer Synthesis
- Incorporation in Dendrimers: Morar et al. (2018) studied the use of 4-(n-Octyloxy)aniline, a compound similar in structure to 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline, in the synthesis of novel dendritic melamines. These dendrimers have applications in nanotechnology and materials science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Fluorescent Materials
- Creation of Fluorescent Polymeric Films: A study by Buruianǎ et al. (2005) involved the synthesis of Schiff bases using aniline derivatives for the development of fluorescent polymeric films. These films have potential applications in optoelectronics and sensor technology (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Pesticide and Herbicide Intermediates
- Pesticide and Herbicide Synthesis: Zhou Li-shan (2002) discussed the use of a similar aniline derivative, 2,6-dichloro-4-trifluoromethyl aniline, as an intermediate in the production of efficient and low-toxic pesticides and herbicides (Zhou Li-shan, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAUPDLROFWTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)
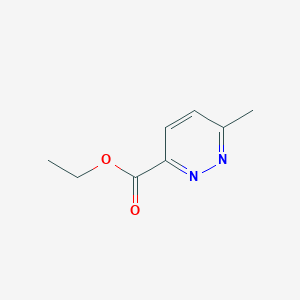
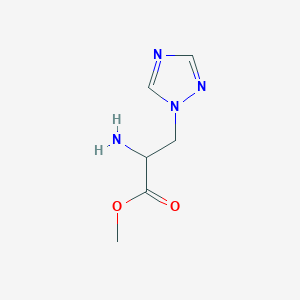
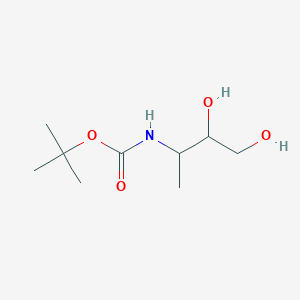
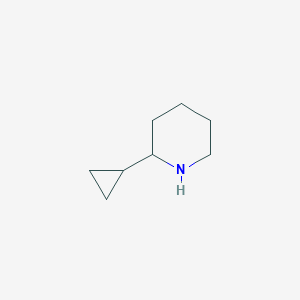
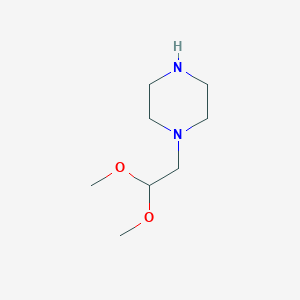
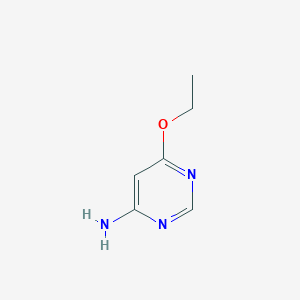
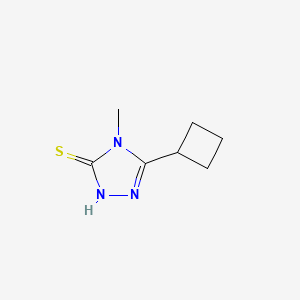
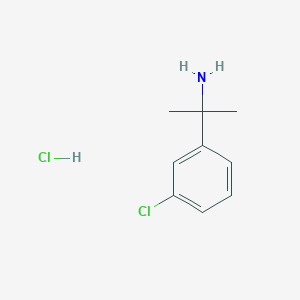
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
